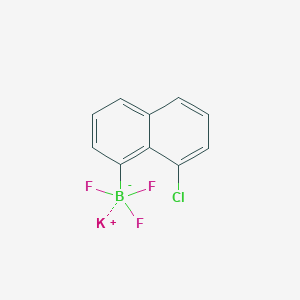
Potassium (8-chloronaphthalen-1-yl)trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (8-chloronaphthalen-1-yl)trifluoroboranuide is a chemical compound with the molecular formula C10H6BClF3K and a molecular weight of 268.51 g/mol . This compound is part of the trifluoroborate family, which is known for its stability and versatility in various chemical reactions. It is used in a range of applications, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (8-chloronaphthalen-1-yl)trifluoroboranuide typically involves the reaction of 8-chloronaphthalene with a boron-containing reagent under specific conditions. One common method involves the use of potassium trifluoroborate as a starting material. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Potassium (8-chloronaphthalen-1-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted naphthalene derivatives, while oxidation reactions can produce naphthoquinones .
Scientific Research Applications
Potassium (8-chloronaphthalen-1-yl)trifluoroboranuide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties.
Biological Research: It is employed in the study of biological pathways and mechanisms.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications.
Mechanism of Action
The mechanism by which Potassium (8-chloronaphthalen-1-yl)trifluoroboranuide exerts its effects involves its interaction with specific molecular targets. The trifluoroborate group is known to participate in various chemical reactions, making it a versatile tool in synthetic chemistry. The molecular pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
- Potassium (4-vinylphenyl)trifluoroborate
- Potassium (bromomethyl)trifluoroborate
- Potassium pyridine-3-trifluoroborate
Uniqueness
Potassium (8-chloronaphthalen-1-yl)trifluoroboranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborate compounds. Its chloronaphthalene moiety provides additional sites for chemical modification, making it a valuable reagent in synthetic chemistry .
Properties
Molecular Formula |
C10H6BClF3K |
|---|---|
Molecular Weight |
268.51 g/mol |
IUPAC Name |
potassium;(8-chloronaphthalen-1-yl)-trifluoroboranuide |
InChI |
InChI=1S/C10H6BClF3.K/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13,14)15;/h1-6H;/q-1;+1 |
InChI Key |
JHLLVLBLUKNKMY-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C2C(=CC=C1)C=CC=C2Cl)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















